molecular formula C10H21NO4.ClH B1146153 N-Butyldeoxymannojirimycin HCl CAS No. 155501-85-2

N-Butyldeoxymannojirimycin HCl

Cat. No.: B1146153
CAS No.: 155501-85-2
M. Wt: 255.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyldeoxymannojirimycin HCl is a useful research compound. Its molecular formula is C10H21NO4.ClH and its molecular weight is 255.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycosphingolipid Biosynthesis Inhibition

  • N-Butyldeoxymannojirimycin HCl (NB-DNJ) has been noted for its ability to inhibit glycosphingolipid (GSL) biosynthesis, which is crucial for the treatment of GSL lysosomal storage diseases. This compound has been in clinical trials for treating type 1 Gaucher's disease (Andersson et al., 2000).

Substrate Reduction Therapy in Glycosphingolipidoses

  • Research indicates that this compound shows efficacy in mouse models of Tay-Sachs, Sandhoff, and Fabry diseases, suggesting its potential as a therapeutic agent in juvenile and adult variants of these disorders (Platt et al., 2003).

Potential for Neurological Disease Treatment

  • Studies show that this compound could be a promising treatment for storage diseases with neurological involvement, as high systemic dosing is achievable without side-effects (Platt et al., 1994).

Application in Cystic Fibrosis

  • This compound has been explored for its effectiveness in cystic fibrosis treatment, particularly in normalizing sodium and chloride transport in F508del transgenic mice, a model for cystic fibrosis (Lubamba et al., 2009).

Role in Gaucher's Disease Management

  • It has been studied as a potential therapy for type 1 (non-neuronopathic) Gaucher's disease. This application capitalizes on the compound's ability to inhibit macromolecular substrate biosynthesis involved in glycosphingolipidoses (Cox et al., 2003).

Antiretroviral Activity

  • The compound has demonstrated antiretroviral activity, particularly against Moloney murine leukemia virus, suggesting its potential use in the treatment of AIDS (Sunkara et al., 1987).

Other Applications

  • This compound has also been investigated for its role in inhibiting glycolipid biosynthesis without affecting N-linked oligosaccharide processing, and for its potential use in addressing HIV/AIDS through targeted liposome delivery (Mellor et al., 2003), (Pollock et al., 2008).

Safety and Hazards

The safety data sheet for N-Butyldeoxymannojirimycin HCl indicates that it may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause respiratory irritation . In case of exposure, immediate medical attention is required .

Relevant Papers The paper “N-Butyldeoxynojirimycin is a broadly effective anti-HIV therapy significantly enhanced by targeted liposome delivery” discusses the potential of N-Butyldeoxynojirimycin as an anti-HIV therapy . Another paper, “N-butyl-deoxynojirimycin delays motor deficits, cerebellar microgliosis, and Purkinje cell loss in a mouse model of mucolipidosis type IV”, discusses the potential of a related compound in delaying the progression of mucolipidosis type IV .

Biochemical Analysis

Biochemical Properties

N-Butyldeoxymannojirimycin hydrochloride plays a crucial role in biochemical reactions by inhibiting α-D-mannosidase. This enzyme is involved in the hydrolysis of mannose-containing oligosaccharides. By inhibiting α-D-mannosidase, N-Butyldeoxymannojirimycin hydrochloride prevents the breakdown of these oligosaccharides, leading to their accumulation. This compound also interacts with other enzymes such as glucosylceramide synthase and glucosidase I and II, inhibiting their activity and affecting glycosphingolipid metabolism .

Cellular Effects

N-Butyldeoxymannojirimycin hydrochloride has profound effects on various cell types and cellular processes. It has been shown to inhibit the production of glycosphingolipids in liver and lymphoid organs without causing overt pathology . In epithelial cystic fibrosis cells, N-Butyldeoxymannojirimycin hydrochloride restores cAMP-activated chloride currents by preventing the interaction between calnexin and delF508-CFTR . Additionally, this compound exhibits broad-spectrum antiviral activity, inhibiting HIV-1 and HIV-2 replication in peripheral blood mononuclear cells .

Molecular Mechanism

The molecular mechanism of N-Butyldeoxymannojirimycin hydrochloride involves its interaction with specific enzymes and biomolecules. It inhibits α-D-mannosidase by binding to its active site, preventing the hydrolysis of mannose-containing oligosaccharides . This compound also inhibits glucosylceramide synthase and glucosidase I and II, affecting glycosphingolipid metabolism and glycoprotein processing . These interactions lead to changes in gene expression and cellular metabolism, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Butyldeoxymannojirimycin hydrochloride change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that its inhibitory effects on α-D-mannosidase and other enzymes are sustained over time, leading to the accumulation of mannose-containing oligosaccharides . Long-term exposure to N-Butyldeoxymannojirimycin hydrochloride in cell cultures has been associated with changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of N-Butyldeoxymannojirimycin hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits α-D-mannosidase and reduces glycosphingolipid production without causing toxicity . At higher doses, N-Butyldeoxymannojirimycin hydrochloride can lead to adverse effects such as liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

N-Butyldeoxymannojirimycin hydrochloride is involved in several metabolic pathways, primarily affecting glycosphingolipid metabolism. By inhibiting glucosylceramide synthase and glucosidase I and II, the compound disrupts the synthesis and processing of glycosphingolipids and glycoproteins . This inhibition leads to changes in metabolic flux and the accumulation of specific metabolites, which can have therapeutic implications for lysosomal storage disorders and other conditions .

Transport and Distribution

Within cells and tissues, N-Butyldeoxymannojirimycin hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in certain cellular compartments, such as the endoplasmic reticulum and lysosomes, where it exerts its inhibitory effects on α-D-mannosidase and other enzymes .

Subcellular Localization

The subcellular localization of N-Butyldeoxymannojirimycin hydrochloride is critical for its activity and function. The compound is directed to specific compartments, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications . In these compartments, N-Butyldeoxymannojirimycin hydrochloride inhibits α-D-mannosidase and other enzymes, leading to the accumulation of mannose-containing oligosaccharides and other metabolites .

Properties

IUPAC Name

(2R,3R,4R,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8-,9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAFAUYWVZMWPR-WFFMJNDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.